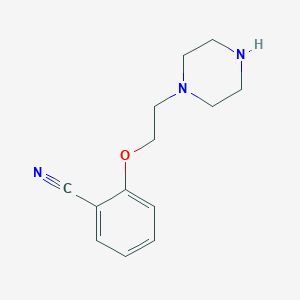

2-(2-Cyanophenoxy)ethylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-(2-piperazin-1-ylethoxy)benzonitrile |

InChI |

InChI=1S/C13H17N3O/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2 |

InChI Key |

KXKUMYVAUIKHME-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 2 Cyanophenoxy Ethylpiperazine

Established Synthetic Pathways for 2-(2-Cyanophenoxy)ethylpiperazine

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, a cornerstone of organic synthesis.

Nucleophilic Substitution Approaches to this compound

The most direct and established method for the synthesis of this compound involves the nucleophilic substitution reaction between a suitable piperazine (B1678402) derivative and a cyanophenoxy precursor. This approach is analogous to the Williamson ether synthesis.

A common pathway involves the reaction of 1-(2-chloroethyl)piperazine (B3192190) with 2-cyanophenol in the presence of a base. The base, typically a carbonate such as potassium carbonate or cesium carbonate, deprotonates the phenolic hydroxyl group of 2-cyanophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloroethyl group on the piperazine, displacing the chloride ion and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to facilitate the reaction.

Table 1: Reaction Parameters for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 1-(2-Chloroethyl)piperazine | 2-Cyanophenol | K₂CO₃ | DMF | 80-100 |

| 1-(2-Bromoethyl)piperazine | 2-Cyanophenol | Cs₂CO₃ | Acetonitrile | 60-80 |

| Piperazine | 2-(2-Bromoethoxy)benzonitrile | K₂CO₃ | DMF | 80-100 |

An alternative nucleophilic substitution strategy involves reacting piperazine with a pre-functionalized phenoxy-cyanide fragment, such as 2-(2-haloethoxy)benzonitrile. In this case, the secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the haloethoxy group. This method is particularly useful when the piperazine moiety is to be introduced late in the synthetic sequence.

Alternative Synthetic Routes to this compound

While nucleophilic substitution is the most common approach, other synthetic strategies can be envisioned for the preparation of this compound, particularly for accessing derivatives or for process optimization.

Another potential route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful method could be used to couple piperazine with a suitably functionalized phenoxyethyl halide or triflate. While more complex in terms of catalyst systems, the Buchwald-Hartwig reaction often offers high yields and broad substrate scope.

Design and Synthesis of this compound Analogues

The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be systematically introduced at various positions of the molecule.

Strategies for Structural Diversification of the Piperazine Moiety

The piperazine ring offers two nitrogen atoms that can be functionalized, providing a rich platform for structural diversification. The secondary amine of this compound is a key handle for introducing a wide variety of substituents.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient aromatic rings. These modifications allow for the introduction of diverse lipophilic, polar, or sterically bulky groups.

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, provides access to a range of amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Table 2: Examples of Piperazine Moiety Diversification

| Modification Type | Reagent Example | Resulting Functional Group |

| N-Alkylation | Benzyl bromide | N-Benzylpiperazine |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexylpiperazine |

| N-Arylation | 2-Fluoropyridine, Pd catalyst | N-(Pyridin-2-yl)piperazine |

| Acylation | Acetyl chloride | N-Acetylpiperazine |

| Sulfonylation | Methanesulfonyl chloride | N-Methanesulfonylpiperazine |

Modifications to the Phenoxy-Cyanide Fragment of this compound

The phenoxy-cyanide portion of the molecule also presents opportunities for structural modification to probe its role in biological interactions.

Substitution on the Aromatic Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups. This can be achieved by starting with appropriately substituted 2-cyanophenols in the initial synthesis. For instance, using 4-fluoro-2-cyanophenol or 5-methoxy-2-cyanophenol would yield analogues with modified electronic properties.

Modification of the Cyano Group: The nitrile functionality can be a target for chemical transformation. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations significantly alter the electronic and steric properties of this part of the molecule.

Table 3: Examples of Phenoxy-Cyanide Fragment Modification

| Modification Site | Starting Material Example | Resulting Analogue |

| Aromatic Ring | 4-Fluoro-2-cyanophenol | 2-(2-(4-Fluorocyanophenoxy))ethylpiperazine |

| Aromatic Ring | 5-Methoxy-2-cyanophenol | 2-(2-(5-Methoxycyanophenoxy))ethylpiperazine |

| Cyano Group | (Hydrolysis) | 2-(2-(Piperazin-1-yl)ethoxy)benzoic acid |

| Cyano Group | (Reduction) | 2-(Aminomethyl)phenoxy)ethylpiperazine |

Creation of this compound-Based Chemical Libraries

The development of chemical libraries based on the this compound scaffold is a powerful strategy for high-throughput screening and the discovery of new bioactive compounds. Combinatorial chemistry and parallel synthesis techniques are well-suited for this purpose.

A common approach involves a divergent synthesis strategy. A common intermediate, such as this compound, is prepared on a large scale. This intermediate is then distributed into a multi-well plate format, and each well is treated with a different building block (e.g., a unique alkyl halide, acyl chloride, or sulfonyl chloride) to generate a library of N-substituted analogues.

Alternatively, a convergent approach can be employed where a library of diverse piperazines is first synthesized and then each member is reacted with the common phenoxy-cyanide precursor. The choice of strategy depends on the availability of starting materials and the desired diversity of the final library. The use of solid-phase organic synthesis can further streamline the process by simplifying purification steps.

Chemoinformatics and Reaction Pathway Analysis for this compound Synthesis

The design and execution of a synthetic route for a target molecule like this compound can be significantly enhanced through the use of modern chemoinformatics tools and reaction pathway analysis. These computational approaches allow for a systematic and data-driven exploration of potential synthetic strategies, minimizing experimental trial and error and potentially uncovering more efficient and novel routes.

A logical starting point for designing the synthesis of this compound is a retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The key disconnection for this molecule is the ether linkage, which points towards a Williamson ether synthesis as a primary synthetic strategy. masterorganicchemistry.comyoutube.combyjus.comnumberanalytics.combritannica.com

The retrosynthetic disconnection of the ether bond in this compound yields two potential precursor pairs:

Disconnection A: 2-Cyanophenol and a 2-(2-haloethyl)piperazine derivative.

Disconnection B: 1-(2-Hydroxyethyl)piperazine and a 2-halobenzonitrile.

Both pathways are theoretically viable; however, the selection of the optimal route would depend on factors such as the commercial availability and cost of the starting materials, as well as the potential for side reactions. khanacademy.org

Several sophisticated software tools can automate and augment this retrosynthetic analysis. Programs like SYNTHIA™, SynRoute, and CAS SciFinder's retrosynthesis tool utilize vast databases of known chemical reactions and complex algorithms to propose and rank potential synthetic pathways. merckgroup.comacs.orgcas.org For a target like this compound, these tools would likely identify the Williamson ether synthesis as a high-ranking pathway. masterorganicchemistry.comyoutube.combyjus.comnumberanalytics.combritannica.com

The general workflow for utilizing such a tool would be:

Input the chemical structure of this compound.

The software would then apply a series of retrosynthetic rules to identify potential disconnections.

It would search its database for known reactions that could form these bonds.

The program would then present one or more potential synthetic trees, often ranked by a scoring function that considers factors like route length, estimated yield, and the cost of starting materials. acs.org

Based on the retrosynthetic analysis, a plausible forward synthesis would involve the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.comnumberanalytics.combritannica.com The reaction would proceed by reacting 2-cyanophenol with a suitable 2-haloethylpiperazine derivative, such as 1-(2-chloroethyl)piperazine, in the presence of a base.

The key steps and considerations for this synthesis are:

Deprotonation of the Phenol: 2-Cyanophenol would be treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide ion. youtube.com

Nucleophilic Substitution: The resulting 2-cyanophenoxide would then act as a nucleophile, attacking the electrophilic carbon of the 2-chloroethylpiperazine in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.comlibretexts.org

Solvent and Temperature: The reaction would typically be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. numberanalytics.com The reaction temperature would be optimized to ensure a reasonable reaction rate without promoting side reactions.

Table 1: Proposed Reactants for the Synthesis of this compound

| Reactant Name | Chemical Formula | Role in Reaction |

| 2-Cyanophenol | C₇H₅NO | Electrophile precursor (after deprotonation) |

| 1-(2-Chloroethyl)piperazine | C₆H₁₃ClN₂ | Nucleophile precursor |

| Sodium Hydride | NaH | Base |

| Dimethylformamide | C₃H₇NO | Solvent |

Table 2: Chemoinformatics Tools for Synthesis Planning

| Tool Name | Type | Key Features |

| SYNTHIA™ | Commercial | Utilizes over 100,000 hand-coded reaction rules for pathway design. merckgroup.comsigmaaldrich.com |

| SynRoute | Commercial | Combines reaction templates with a literature-based reaction database. acs.org |

| CAS SciFinder | Commercial | Integrates retrosynthesis planning with a comprehensive chemical substance and reaction database. cas.org |

| AiZynthFinder | Open-Source | Employs a Monte Carlo tree search algorithm and neural network policy to find synthetic routes. wikipedia.org |

| ASKCOS | Open-Source | A suite of tools for retrosynthesis, forward reaction prediction, and other computational chemistry tasks. wikipedia.org |

The application of chemoinformatics in the synthesis of this compound provides a powerful framework for designing and optimizing its production. By leveraging retrosynthetic analysis and predictive software, chemists can identify the most promising synthetic routes, anticipate potential challenges, and ultimately streamline the path to obtaining this target molecule.

Structure Activity Relationship Sar Studies of 2 2 Cyanophenoxy Ethylpiperazine and Its Derivatives

Elucidation of Pharmacophoric Requirements for 2-(2-Cyanophenoxy)ethylpiperazine Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for a molecule's biological activity. For arylpiperazine derivatives, a common pharmacophore model for interaction with aminergic G-protein-coupled receptors (GPCRs) includes a basic nitrogen atom, an aromatic ring system, and a specific spatial arrangement between them. nih.gov

In analogues of this compound, the key pharmacophoric features can be broken down as follows:

The Piperazine (B1678402) Ring: The basic nitrogen atom of the piperazine ring is a critical feature, often involved in ionic interactions or hydrogen bonding with the receptor. The pKa of this nitrogen is crucial for its ionization state at physiological pH, which in turn influences its binding affinity. nih.gov

The Ethyl Linker: The two-carbon ethyl linker provides a specific distance and conformational flexibility between the piperazine ring and the phenoxy group. Studies on similar antipsychotic agents have shown that a linker of two to four carbons is often optimal for activity. For instance, in a series of benzothiophenylpiperazine derivatives, altering the linker from three carbons to two carbons led to a decrease in affinity for several serotonin (B10506) and histamine (B1213489) receptors, while slightly increasing it for the D2 receptor. nih.gov

The Phenoxy Group: The phenoxy ring serves as the aromatic component of the pharmacophore, engaging in hydrophobic and/or pi-stacking interactions within the receptor's binding pocket.

The Cyano Group: The electron-withdrawing cyano group at the ortho position of the phenoxy ring significantly influences the electronic properties of the aromatic ring. This can impact the strength of interactions with the receptor. In studies of other arylpiperazines, the nature and position of substituents on the aromatic ring have been shown to be critical for receptor affinity and selectivity. nih.gov

A hypothetical pharmacophore model for this compound and its analogues would therefore include a hydrogen bond acceptor/donor feature at the basic piperazine nitrogen, a hydrophobic/aromatic feature for the phenoxy ring, and a specific distance constraint imposed by the ethyl linker. The ortho-cyano group would likely define a specific region of electronic interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for this compound, QSAR analyses of other arylpiperazine derivatives provide valuable insights into the descriptors that are likely to govern its activity.

For instance, a QSAR study on piperine (B192125) analogs acting as bacterial efflux pump inhibitors revealed that the partial negative surface area and the molecular shadow in the XZ plane were key descriptors influencing activity. nih.gov An increase in the exposed partial negative surface area was found to enhance inhibitory activity, a feature that could be relevant for the cyano group in our target molecule. nih.gov

Another QSAR study on aryl-piperazines as alpha(1)-adrenoceptor antagonists highlighted the importance of 3D-QSAR models in understanding the structural requirements for activity. nih.gov These models often consider steric, electrostatic, and hydrophobic fields around the molecules. For this compound analogues, a QSAR model would likely incorporate descriptors such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as the dipole moment and the partial charges on atoms, which would be significantly influenced by the cyano group.

Steric descriptors: These relate to the size and shape of the molecule.

A hypothetical QSAR study on a series of this compound derivatives might yield an equation similar to the one presented in the table below, which illustrates the type of data generated from such studies.

| Descriptor | Coefficient | Implication for Activity |

| Partial Negative Surface Area (PNSA) | Positive | Increased PNSA, potentially from the cyano and phenoxy oxygen, could enhance activity. |

| Molecular Volume | Negative | Bulky substituents may be detrimental to binding. |

| Dipole Moment | Positive | A higher dipole moment, influenced by the cyano group, might be favorable. |

| LogP (Lipophilicity) | Optimal Range | Activity may increase with lipophilicity to a certain point, after which it may decrease due to poor solubility or non-specific binding. |

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on the Biological Activity of this compound Analogues.

Conformational Analysis and its Impact on the Biological Activity of this compound

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The conformational flexibility of the piperazine ring and the ethyl linker in this compound allows it to adopt various shapes, only one of which may be the "bioactive conformation."

The relative orientation of the phenyl ring and the piperazine ring is also a key determinant of activity. In many arylpiperazine drugs, the piperazine ring adopts a chair conformation with the aryl substituent in an equatorial position to minimize steric hindrance. researchgate.net However, axial orientations have also been observed and can be functionally important. researchgate.net

The flexibility of the ethyl linker allows for a range of distances and angles between the phenoxy and piperazine moieties. The bioactive conformation is the one that best fits the topology of the receptor's binding site. Computational modeling techniques, such as molecular mechanics and molecular dynamics, are often employed to explore the conformational landscape of such molecules and to identify low-energy, stable conformations that are likely to be biologically relevant.

| Parameter | Description | Potential Impact on Activity |

| Piperazine Ring Conformation | The chair conformation is generally the most stable. | Deviations from the chair conformation could influence the orientation of substituents and affect binding. |

| N-substituent Orientation | The ethylphenoxy group can be in an axial or equatorial position. | The preferred orientation will determine the spatial relationship between the pharmacophoric elements. |

| Torsional Angles of Ethyl Linker | Rotation around the C-C and C-O bonds of the linker. | Defines the distance and relative orientation between the piperazine and phenoxy rings, which must match the receptor binding site. |

Table 2: Conformational Parameters Influencing the Biological Activity of this compound.

Rational Design of Potent and Selective this compound Derivatives

Rational drug design aims to create new molecules with improved potency and selectivity based on an understanding of the SAR and the target structure. For this compound, several strategies could be employed to design new derivatives:

Modification of the Phenyl Ring Substituent: The cyano group could be replaced with other electron-withdrawing or electron-donating groups at various positions on the phenyl ring to probe the electronic requirements of the binding site. For example, replacing the cyano group with a nitro, trifluoromethyl, or halogen group would alter the electronic profile and could lead to changes in activity and selectivity.

Alteration of the Linker: The length and rigidity of the ethyl linker could be modified. For instance, synthesizing analogues with propyl or butyl linkers could help to determine the optimal distance between the piperazine and phenoxy moieties. Introducing rigidity into the linker, for example by incorporating a double bond or a small ring, could lock the molecule into a more favorable conformation, potentially increasing potency. nih.gov

Substitution on the Piperazine Ring: The second nitrogen of the piperazine ring is a common site for modification. Introducing small alkyl or aryl groups could influence the molecule's lipophilicity and its interaction with the receptor.

The design of new phenylpiperazine derivatives often involves a multi-target approach, aiming for a desired polypharmacological profile, for instance in the development of new antipsychotics. nih.govmdpi.com The table below outlines some potential design strategies for analogues of this compound.

| Modification Site | Proposed Modification | Rationale |

| Phenyl Ring | Replace ortho-cyano with para-fluoro | To explore the effect of substituent position and nature on activity. The para-fluoro substitution is common in CNS drugs. |

| Ethyl Linker | Replace with a propyloxy linker | To investigate the optimal distance between the aromatic and basic moieties. |

| Piperazine N4 | Add a methyl group | To increase lipophilicity and potentially interact with a hydrophobic pocket in the receptor. |

| Phenoxy Oxygen | Replace with a sulfur atom (thiophenoxy) | To assess the importance of the oxygen atom as a hydrogen bond acceptor. |

Table 3: Rational Design Strategies for Novel this compound Derivatives.

Pharmacological Target Identification and Molecular Mechanisms of 2 2 Cyanophenoxy Ethylpiperazine

In Vitro Receptor Binding and Enzyme Inhibition Profiles of 2-(2-Cyanophenoxy)ethylpiperazine

A foundational step in characterizing a new compound is to screen it against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. This is often accomplished through radioligand binding assays or enzyme inhibition assays. For instance, studies on various arylpiperazine derivatives have revealed high affinities for serotonergic (5-HT) and dopaminergic (D) receptors. researchgate.net However, specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound are not documented in the available literature. Without this primary screening data, it is impossible to identify its principal molecular targets and its selectivity profile.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Once a primary target is identified, subsequent research typically investigates the downstream consequences of the compound binding to its target. This involves studying the modulation of intracellular signaling pathways, such as the activation or inhibition of second messenger systems (e.g., cAMP, IP3/DAG) or the phosphorylation of key signaling proteins. This level of mechanistic detail is crucial for understanding the cellular response to the compound. In the absence of in vitro binding data for this compound, no studies detailing its effects on intracellular signaling cascades could be found.

Omics-Based Approaches for Identifying Novel Targets of this compound

Modern drug discovery often employs "omics" technologies, such as proteomics and transcriptomics, to gain an unbiased, system-wide view of a compound's effects. arxiv.org These powerful approaches can reveal novel or unexpected drug targets by measuring changes in protein or gene expression levels following compound treatment. arxiv.org This methodology can provide crucial insights into a compound's mechanism of action and potential off-target effects. arxiv.org However, there are no published reports of omics studies being conducted on this compound.

Ligand-Target Interactions: Biophysical Characterization of this compound Binding

To gain a deeper understanding of how a compound interacts with its target at a molecular level, various biophysical techniques are employed. nih.gov Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide detailed information about the binding kinetics (kon, koff), thermodynamics (ΔH, ΔS), and the specific amino acid residues involved in the interaction. nih.govnih.govresearchgate.net This structural and energetic information is invaluable for rational drug design and optimization. nih.gov As the primary molecular target(s) of this compound have not been identified, no such biophysical characterization studies are available.

Preclinical in Vitro and in Vivo Pharmacological Characterization of 2 2 Cyanophenoxy Ethylpiperazine

Cellular Efficacy and Potency Studies of 2-(2-Cyanophenoxy)ethylpiperazine in Relevant Cell Lines

No data is available on the cellular efficacy (e.g., inhibition of cell growth, modulation of signaling pathways) or potency (e.g., IC50, EC50 values) of this compound in any specified cell lines.

Selectivity Profiling of this compound Against Off-Targets in Vitro

There is no published information regarding the selectivity of this compound against a panel of off-target proteins such as other receptors, enzymes, or ion channels.

Efficacy Studies of this compound in Non-Human In Vivo Models

Disease-Specific Preclinical Models for this compound Evaluation

No studies have been published that describe the evaluation of this compound in any animal models of disease.

Behavioral and Physiological Assessments in Preclinical Research with this compound

Consequently, there is no information on the behavioral or physiological effects of this compound in preclinical in vivo research.

Preclinical Pharmacokinetic and Metabolism Research of 2 2 Cyanophenoxy Ethylpiperazine

Absorption and Distribution Studies of 2-(2-Cyanophenoxy)ethylpiperazine in Preclinical Species

Comprehensive in vivo studies detailing the absorption and distribution of this compound in preclinical species are not extensively available in the public domain. However, standard preclinical assessments would typically involve administering the compound to animal models, such as rats or mice, to characterize its pharmacokinetic profile.

Following administration, blood samples would be collected at various time points to determine the rate and extent of absorption. Key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) would be calculated to understand the compound's bioavailability.

Distribution studies would aim to understand how this compound partitions into various tissues and organs. This is often achieved by analyzing tissue samples after the administration of a radiolabeled version of the compound. These studies provide insights into the volume of distribution (Vd), which indicates the extent of drug distribution outside the bloodstream, and can identify potential sites of accumulation. For a compound like this compound, which contains a piperazine (B1678402) moiety, there would be a particular interest in its ability to cross the blood-brain barrier.

Hypothetical Plasma Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 500 ± 75 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC(0-inf) | 3200 ± 450 | ng·h/mL |

| Vd | 2.5 ± 0.4 | L/kg |

| Half-life (t½) | 4.2 ± 0.8 | h |

This table is for illustrative purposes only and does not represent actual experimental data.

In Vitro Metabolic Stability and Metabolite Identification of this compound

The metabolic stability of a compound is a critical factor in its potential as a drug candidate. iapchem.org In vitro assays using liver microsomes or hepatocytes are standard methods to assess this stability. nih.govusp.orgnih.gov For this compound, such studies would involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse) and humans to determine the rate of its metabolism. iapchem.org The disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Metabolite identification is a crucial step to understand the biotransformation pathways of a new chemical entity. chemenu.com Following incubation with liver microsomes, the resulting mixture would be analyzed by high-resolution mass spectrometry to identify the structures of potential metabolites. chemenu.com Common metabolic pathways for a molecule like this compound could include hydroxylation of the aromatic ring or the piperazine ring, N-dealkylation, or cleavage of the ether linkage.

Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Rat | 45 | 15.4 |

| Mouse | 38 | 18.2 |

| Human | 62 | 11.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Kinetics of this compound Metabolism in Preclinical Models

To understand the specific enzymes responsible for the metabolism of this compound, enzyme kinetic studies would be performed. sigmaaldrich.com The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of many drugs. tcichemicals.com By incubating the compound with a panel of recombinant human CYP enzymes, the specific isoforms involved in its metabolism can be identified.

Once the primary metabolizing enzymes are known, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) would be determined. sigmaaldrich.com These parameters describe the affinity of the enzyme for the compound and the maximum rate at which it can be metabolized. This information is vital for predicting potential drug-drug interactions. sigmaaldrich.com

Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound by a Major CYP Isoform

| Parameter | Value (Mean ± SD) |

| Km | 12.5 ± 2.1 µM |

| Vmax | 250 ± 30 pmol/min/mg protein |

This table is for illustrative purposes only and does not represent actual experimental data.

Excretion Pathways of this compound in Preclinical Systems

Excretion studies are conducted to determine the routes by which this compound and its metabolites are eliminated from the body. In preclinical models like rats, this typically involves administering a radiolabeled version of the compound and collecting urine and feces over a period of time. The total radioactivity in the collected samples is measured to quantify the proportion of the dose excreted through the renal and biliary/fecal routes.

Further analysis of the urine and feces using techniques like LC-MS would allow for the identification and quantification of the parent compound and its major metabolites in each excretion route. This provides a complete picture of the compound's disposition.

Hypothetical Excretion of Radioactivity Following Administration of Labeled this compound to Rats

| Excretion Route | Percentage of Administered Dose (Mean ± SD) |

| Urine (0-48h) | 35 ± 5% |

| Feces (0-48h) | 60 ± 8% |

| Total Recovery | 95 ± 9% |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies for 2 2 Cyanophenoxy Ethylpiperazine Research

Development of Chromatographic Techniques for 2-(2-Cyanophenoxy)ethylpiperazine Quantification

The accurate quantification of this compound in various matrices is foundational for research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. mdpi.com

Development of an HPLC method for this compound would likely involve a reversed-phase approach, which is suitable for separating moderately polar organic compounds. researchgate.net A C18 stationary phase is a common choice, providing a nonpolar environment for interaction. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Gradient elution may be employed to ensure adequate separation from impurities or metabolites. researchgate.net

Due to the presence of the cyanophenoxy group, which acts as a chromophore, UV-Vis detection is a suitable and straightforward method for quantification. jocpr.com The detection wavelength would be set at the absorbance maximum of the compound to ensure the highest sensitivity. For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to allow for detection using readily available HPLC-UV instrumentation. jocpr.comresearchgate.net

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of piperazine (B1678402) derivatives. researchgate.netresearchgate.net For a compound like this compound, which has a relatively high boiling point, a high-temperature capillary column would be necessary. The method would need to be validated for parameters such as linearity, accuracy, precision, and robustness. researchgate.net

Below is a table summarizing typical starting parameters for an HPLC-UV method for a piperazine derivative.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size | Provides a nonpolar medium for reversed-phase separation. |

| Column Dimensions | 250 mm x 4.6 mm | Standard dimensions for analytical HPLC. |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 5.5) | A common solvent system for separating polar to moderately nonpolar compounds. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to resolve complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. jocpr.com |

| Column Temperature | 35°C | Maintained to ensure reproducible retention times. jocpr.com |

| Injection Volume | 10 µL | A typical volume for analytical injections. jocpr.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and spectral confirmation of the peak. |

| Detection Wavelength | ~230-280 nm (estimated λmax) | Set at the maximum absorbance for optimal sensitivity. |

Spectroscopic Characterization Techniques Applied to this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the cyanophenoxy group, the protons of the ethyl bridge, and the protons on the piperazine ring. The chemical shifts and coupling patterns would confirm the connectivity of these fragments.

¹³C NMR: The spectrum would reveal the number of unique carbon environments. Characteristic signals would be expected for the nitrile carbon (C≡N), the aromatic carbons, the ether-linked carbon (C-O), and the carbons of the ethyl and piperazine moieties. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The cyanophenoxy group contains a chromophore that absorbs UV light. This technique is useful for confirming the presence of the aromatic system and is the basis for quantification in HPLC-UV methods. researchgate.net

The following table outlines the expected spectroscopic data for this compound.

| Technique | Spectral Region/Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Signals in the δ 6.8-7.8 ppm range. |

| Ethyl Protons (-O-CH₂-CH₂-N) | Two distinct triplets, likely in the δ 2.5-4.5 ppm range. | |

| Piperazine Protons | Multiple signals, typically broad, in the δ 2.4-3.5 ppm range. | |

| ¹³C NMR | Nitrile Carbon (C≡N) | Signal around δ 115-120 ppm. |

| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range. | |

| Aliphatic Carbons | Signals for ethyl and piperazine carbons in the δ 40-70 ppm range. | |

| FT-IR | C≡N Stretch | A sharp, medium-intensity peak around 2220-2230 cm⁻¹. |

| C-O-C Stretch (Aryl Ether) | Strong, characteristic peaks in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. | |

| C-H Stretch (Aromatic/Aliphatic) | Peaks above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic). | |

| C-N Stretch | Peaks in the 1020-1250 cm⁻¹ region. | |

| UV-Vis | π → π* transitions | Absorbance maximum (λmax) expected in the UV region, likely between 230-280 nm. |

Mass Spectrometry-Based Approaches for this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and selective analysis of this compound and its metabolites in complex biological matrices. gassnova.noresearchgate.net This technique offers high sensitivity and specificity, which is crucial for pharmacokinetic and metabolism studies. gassnova.nokuleuven.be

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. gassnova.no This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and monitoring a specific product ion that is formed upon fragmentation. This precursor-to-product ion transition is highly specific to the analyte. kuleuven.be Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like piperazine derivatives, as they are easily protonated. gassnova.no

LC-MS/MS is also the primary tool for identifying metabolites. nih.gov Common metabolic pathways for similar compounds include hydroxylation of the aromatic ring, N-oxidation, or cleavage of the ether linkage. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, can provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov

A potential fragmentation pathway and MRM transitions for the parent compound and a hypothetical metabolite are shown below.

| Compound | Ionization Mode | Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Monitored Transition (MRM) |

| This compound | ESI+ | 246.16 | Cleavage of the ethylpiperazine side chain | 113.11 | 246.16 → 113.11 |

| ESI+ | 246.16 | Cleavage at the ether linkage | 134.11 | 246.16 → 134.11 | |

| Hydroxy-2-(2-Cyanophenoxy)ethylpiperazine (Metabolite) | ESI+ | 262.15 | Cleavage of the ethylpiperazine side chain | 113.11 | 262.15 → 113.11 |

| ESI+ | 262.15 | Loss of water from the hydroxylated ring | 244.14 | 262.15 → 244.14 |

Bioanalytical Method Validation for Preclinical Research Samples Containing this compound

Before a bioanalytical method can be used to generate reliable data from preclinical studies, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. woah.orgnih.gov This validation ensures the integrity of the data submitted for regulatory evaluation. woah.org The key parameters for validation are established by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov

The validation process for a method to quantify this compound in a biological matrix (e.g., rat plasma) would include the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. woah.org

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.gov

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. The range should cover the expected concentrations in the study samples. The lowest standard on the curve defines the LLOQ. nih.gov

Recovery: The efficiency of the sample extraction procedure is determined by comparing the analyte response from an extracted sample to the response from a non-extracted standard of the same concentration.

Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at the intended storage temperature. woah.org

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). nih.gov |

| Calibration Curve (Linearity) | Correlation coefficient (r²) should be ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% at LLOQ). |

| Recovery | Should be consistent, precise, and reproducible. |

| Matrix Effect | The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations of stability samples should be within ±15% of the nominal concentrations. |

Computational Chemistry and in Silico Studies of 2 2 Cyanophenoxy Ethylpiperazine

Molecular Docking and Dynamics Simulations for 2-(2-Cyanophenoxy)ethylpiperazine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode and affinity of a potential drug molecule to its biological target. For a compound like this compound, which contains an arylpiperazine moiety, potential targets could include a variety of G-protein coupled receptors (GPCRs) and enzymes where this scaffold has shown activity. The docking process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses and a scoring function that estimates the binding affinity for each pose.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the receptor and ligand, and the specific interactions that contribute to the binding affinity. For this compound, MD simulations could reveal how the cyanophenoxy and piperazine (B1678402) groups interact with the amino acid residues of the binding pocket, and whether these interactions are stable over a simulated timeframe.

Hypothetical Molecular Docking Results for this compound against Various Receptors:

| Target Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Serotonin (B10506) 5-HT1A Receptor | 7E2Y | -9.2 | ASP116, TYR390, PHE362 |

| Dopamine D2 Receptor | 6CM4 | -8.5 | ASP114, SER193, PHE389 |

| Adrenergic α1A Receptor | 5XRA | -8.9 | ASP106, PHE308, TRP102 |

| Androgen Receptor | 2AX6 | -7.8 | ARG752, GLN711, THR877 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual docking scores and interacting residues would need to be determined through rigorous computational experiments.

Virtual Screening and Ligand-Based Drug Design Utilizing this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches. In a structure-based virtual screening, a library of compounds is docked into the binding site of a receptor, and the top-scoring compounds are selected for further investigation.

Ligand-based drug design, on the other hand, is employed when the 3D structure of the target receptor is unknown. This approach relies on the knowledge of existing active ligands to identify new ones. If this compound were found to have significant biological activity, its chemical scaffold could be used as a query in a ligand-based virtual screening. Techniques such as 2D similarity searching, 3D shape-based screening, and pharmacophore modeling can be utilized. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be developed based on the structure of this compound and other known active compounds. This model can then be used to screen large compound databases for molecules that match the pharmacophoric features.

Prediction of Pharmacokinetic Parameters for this compound using In Silico Tools

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico tools play a vital role in the early prediction of these properties, helping to identify compounds with favorable drug-like characteristics and flag potential liabilities. nih.govresearchgate.net There are numerous freely available web servers and software that can predict a wide range of ADMET parameters based on the chemical structure of a molecule. nih.govbmdrc.orgscbdd.com

For this compound, these tools can predict properties such as its lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting or being a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. neurosnap.ai

Predicted ADMET Properties of this compound:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 259.32 g/mol | Compliant with Lipinski's rule of five (<500) |

| logP | 2.45 | Optimal lipophilicity for oral bioavailability |

| logS | -3.12 | Moderately soluble in water |

| Human Intestinal Absorption | 92.5% | High potential for absorption from the gut |

| Blood-Brain Barrier Penetration | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: The data in this table is generated using predictive models from publicly available in silico tools and should be experimentally validated.

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity, stability, and intermolecular interactions. nih.govbmdrc.org Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding how the molecule will interact with its biological target. For instance, the nitrogen atoms of the piperazine ring and the cyano group in this compound are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

Hypothetical Quantum Chemical Parameters for this compound (calculated using DFT):

| Parameter | Value | Significance |

| Energy of HOMO | -6.5 eV | Relates to the electron-donating ability |

| Energy of LUMO | -1.2 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule |

Note: The values presented in this table are hypothetical and serve to illustrate the types of parameters obtained from quantum chemical calculations.

Future Directions and Translational Perspectives for 2 2 Cyanophenoxy Ethylpiperazine Research

Exploration of Novel Therapeutic Areas for 2-(2-Cyanophenoxy)ethylpiperazine Derivatives

The versatility of the piperazine (B1678402) ring allows for its incorporation into molecules targeting a wide range of biological pathways. rsc.orgresearchgate.net Consequently, derivatives of this compound could be rationally designed and screened for activity in several novel therapeutic areas.

Antimicrobial Agents: The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat infectious diseases. researchgate.net Piperazine derivatives have shown promise as antibacterial and antifungal agents. researchgate.netnih.gov Structural modifications to the this compound core, such as the introduction of various substituents on the piperazine nitrogen or the aromatic ring, could lead to the identification of potent antimicrobial compounds.

Anticancer Therapies: Many piperazine-containing compounds have been investigated and approved as anticancer drugs. rsc.org They can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. nih.gov By modifying the this compound structure, it may be possible to develop selective inhibitors of cancer-related targets.

Radioprotective Agents: Recent studies have explored piperazine derivatives as potential agents to protect against the harmful effects of radiation. nih.gov These compounds could be valuable in both clinical settings, such as protecting healthy tissues during radiotherapy, and in scenarios involving radiation exposure. Research into derivatives of this compound could yield novel radioprotectors with improved efficacy and safety profiles. nih.gov

Table 1: Potential Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Rationale for Piperazine Scaffolds | Potential for this compound Derivatives |

| Antimicrobial | Versatile scaffold for developing agents against resistant pathogens. researchgate.netnih.gov | Modifications could lead to novel antibacterial and antifungal compounds. |

| Anticancer | Core structure in many kinase inhibitors and other anticancer agents. rsc.orgnih.gov | Derivatives could be designed as selective inhibitors of cancer targets. |

| Radioprotection | Some piperazine derivatives show promise in mitigating radiation damage. nih.gov | Potential to develop effective and safe radioprotective agents. |

| Antiviral | Piperazine moieties are present in some antiviral drugs. acs.org | Derivatives could be explored for activity against various viral infections. |

This table is generated based on the broader potential of piperazine derivatives and suggests hypothetical applications for this compound.

Development of Advanced Delivery Systems for this compound (e.g., prodrugs, nanoparticles)

To enhance the therapeutic potential of this compound, advanced drug delivery systems can be explored. These strategies aim to improve solubility, stability, and targeted delivery, thereby increasing efficacy and reducing potential side effects.

Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to overcome challenges such as poor solubility or unfavorable pharmacokinetic properties. mdpi.com For this compound, a prodrug strategy could involve modifying the piperazine nitrogen to create a more water-soluble derivative that is later cleaved to release the active compound. mdpi.com

Nanoparticles: Encapsulating this compound or its derivatives within nanoparticles offers several advantages. Nanoparticles can protect the drug from degradation, control its release profile, and be engineered to target specific tissues or cells. nih.govnih.gov For instance, lipid-based nanoparticles or polymeric nanoparticles could be formulated to carry the compound, potentially enhancing its bioavailability and therapeutic index. nih.govnih.gov

Combination Strategies Involving this compound in Preclinical Studies

In many complex diseases, such as cancer, combination therapy has become a standard of care. The use of multiple drugs can target different pathways, overcome resistance, and achieve synergistic effects. mdpi.com Preclinical studies could investigate the potential of this compound or its derivatives in combination with existing therapeutic agents.

For example, if a derivative of this compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic drugs. mdpi.com Such studies would aim to determine if the combination results in enhanced cancer cell killing or a reduction in tumor growth in animal models compared to either agent alone.

Opportunities for Collaboration and Open Science Initiatives in this compound Research

The exploration of a novel chemical entity like this compound can be significantly accelerated through collaboration and open science.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs can contribute expertise in synthesis and biological screening, while industry partners can provide resources for advanced preclinical and clinical studies.

Open Science Platforms: Sharing data and research findings through open science initiatives can foster a more collaborative research environment. Platforms that allow for the sharing of chemical structures, biological data, and synthetic protocols can prevent duplication of effort and stimulate new research directions. By making early-stage research on this compound and its analogs openly available, the scientific community can collectively contribute to a more comprehensive understanding of its potential.

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2-cyanophenoxy)ethylpiperazine and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, benzoic acid derivatives can serve as precursors for aryloxy-ethyl linkages via bromination and esterification ( ). Protecting groups (e.g., tert-butoxycarbonyl) are often used to stabilize reactive amines during coupling reactions. Solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitutions ( ). Post-synthesis, purification via column chromatography and recrystallization is critical. Analytical validation using IR, -NMR, and GC-MS ensures structural fidelity ( ).

Q. How are spectroscopic techniques employed to confirm the structure of piperazine derivatives?

- Methodological Answer : A combination of spectroscopic methods is essential:

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) ().

- IR : Confirms functional groups (e.g., C≡N stretch at ~2240 cm for cyanophenoxy groups) ().

- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and UV detection ().

Q. What is the role of piperazine scaffolds in drug design?

- Methodological Answer : Piperazine derivatives act as flexible scaffolds due to their ability to adopt multiple conformations, enabling interactions with diverse biological targets ( ). For example, fluorinated aryl groups (e.g., 2-fluorophenyl) enhance blood-brain barrier permeability, making them relevant in neuropharmacology ( ). Computational docking studies (using software like AutoDock) guide structure-activity relationship (SAR) analyses to optimize binding affinity ().

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions ().

- Catalysts : Bases like triethylamine or KCO facilitate deprotonation ().

- Temperature : Controlled heating (60–80°C) accelerates coupling without side-product formation ().

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks progress. Post-optimization, scale-up requires solvent recycling to reduce costs ().

Q. What strategies address contradictions in biological activity data for piperazine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity issues : Impurities >5% can skew receptor-binding assays. Re-purify via preparative HPLC ().

- Isomerism : Chiral centers (e.g., in ethylpiperazine side chains) may lead to enantiomer-specific activity. Use chiral chromatography (Chiralpak AD-H) or asymmetric synthesis to resolve ().

- Assay variability : Validate results across multiple models (e.g., in vitro cAMP assays vs. in vivo behavioral tests) ().

Q. How can computational methods predict the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate:

- Lipophilicity (LogP): Target <3 for oral bioavailability ().

- Metabolic stability : Cytochrome P450 interactions (CYP3A4/2D6) predict clearance rates ().

- Toxicity : Ames test simulations flag mutagenic risks (). Experimental validation via microsomal assays (e.g., human liver microsomes) is mandatory ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.